
1-Methylpyrrole
Overview
Description
1-Methylpyrrole, also known as N-Methylpyrrole, is a heterocyclic aromatic organic compound with the molecular formula C5H7N. It is a derivative of pyrrole, where a methyl group is attached to the nitrogen atom. This compound is a colorless liquid with a characteristic odor and is known for its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrole can be synthesized through several methods. One common method involves the reaction of pyrrole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of pyrrole in the presence of a methylating agent. This process is carried out under high pressure and temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation can reduce it to N-methylpyrrolidine.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, occur primarily at the 2-position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-methylpyrrole-2-carboxylic acid.
Reduction: N-methylpyrrolidine.
Substitution: 2-nitro-1-methylpyrrole, 2-bromo-1-methylpyrrole.
Scientific Research Applications
Synthetic Chemistry Applications
1-Methylpyrrole serves as a versatile building block in synthetic chemistry, particularly in the synthesis of complex organic molecules. Its reactivity allows it to participate in various reactions, such as:
- Frustrated Lewis Pair (FLP) Catalysis : Recent studies have shown that this compound can be used in FLP-catalyzed CH bond activation, demonstrating its potential as a catalyst in organic synthesis .
- Synthesis of Mesoionic Compounds : Research has explored the interaction of this compound with various electrophiles, leading to the development of new mesoionic Janus-type dicarbenes .
Pharmaceutical Applications
The compound has been identified as a valuable intermediate in pharmaceutical synthesis. Its derivatives have been explored for their biological activities, including:
- Anticancer Agents : Some studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer drugs .
- Neurological Research : The compound's derivatives have been investigated for their potential neuroprotective effects, which could lead to new treatments for neurodegenerative diseases .
Material Science Applications
This compound has applications in the development of advanced materials:
- Conducting Polymers : Polymers derived from pyrrole compounds, including this compound, are studied for their electrical conductivity and are used in applications ranging from sensors to electronic devices .
- Coatings and Films : The compound is utilized in creating protective coatings due to its chemical stability and resistance to environmental degradation .
Case Study 1: Synthesis of Bioactive Compounds
In a study published by Trofimov and Sobenina (2009), the authors reported the successful synthesis of several bioactive compounds using this compound as a starting material. The research highlighted the compound's ability to undergo various substitution reactions, leading to the formation of complex structures with potential biological activities .
Case Study 2: Photophysical Properties
A recent investigation into the photophysical properties of squaraine dyes containing this compound demonstrated significant potential for biomedical imaging applications. The study evaluated the two-photon absorption characteristics, showing that these compounds could be used effectively in imaging techniques due to their high photostability and biocompatibility .
Mechanism of Action
The mechanism of action of 1-Methylpyrrole involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
1-Methylpyrrole is similar to other pyrrole derivatives, such as:
Pyrrole: The parent compound, which lacks the methyl group on the nitrogen atom.
2-Methylpyrrole: A derivative with a methyl group at the 2-position of the pyrrole ring.
N-Methylpyrrolidine: A fully saturated derivative of this compound.
Uniqueness: this compound is unique due to its specific reactivity and stability, which make it a valuable intermediate in various chemical syntheses. Its ability to undergo selective electrophilic substitution at the 2-position distinguishes it from other methylated pyrroles .
Biological Activity
1-Methylpyrrole, a five-membered heterocyclic compound, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and case studies highlighting its efficacy against various biological targets.
Chemical Structure and Synthesis
This compound (C5H7N) is characterized by a pyrrole ring with a methyl group at the nitrogen position. Its synthesis can be achieved through various methods, including:
- Friedel-Crafts Acylation : A common method for modifying the pyrrole structure to enhance biological activity .
- N-Alkylation Reactions : These reactions can produce various derivatives with potentially improved pharmacological properties .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antioxidant Properties : It has been shown to inhibit glutathione reductase (GR), an important enzyme in maintaining cellular redox balance. Studies indicate that certain derivatives of this compound possess better inhibitory activity than established GR inhibitors, suggesting their potential as antimalarial candidates .
- Antimicrobial Effects : Recent research has identified several pyrrole derivatives with significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL, indicating strong potential for development into new antibiotics .
- Anti-inflammatory Activity : The compound has also been linked to anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound and its derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The inhibition of GR is particularly noteworthy, as it plays a crucial role in the antioxidant defense system. The structure-activity relationship (SAR) studies have identified specific substitutions on the pyrrole ring that enhance inhibitory potency .
- Interaction with Biological Targets : Pyrroles can participate in hydrogen bonding and π-stacking interactions, allowing them to bind effectively to various biological macromolecules, including proteins and nucleic acids .
Case Study 1: Antimalarial Activity
A study evaluated the GR inhibitory capacity of several N-methylpyrrole derivatives. Among them, compounds 8m, 8n, and 8q exhibited IC50 values significantly lower than traditional GR inhibitors, making them promising candidates for further development as antimalarial agents .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of pyrrole benzamide derivatives. These compounds showed remarkable efficacy against Staphylococcus aureus, with MIC values comparable to or better than existing antibiotics like ciprofloxacin. This highlights the potential for developing new antibacterial therapies based on this compound derivatives .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methylpyrrole, and how are they optimized for purity?
The synthesis of this compound typically involves alkylation of pyrrole using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Optimization includes controlling reaction temperature (e.g., 0–25°C) to minimize side reactions such as over-alkylation. Purity (>99% by GC) is achieved via fractional distillation (bp 111–113°C) and verified by GC-MS and IR spectroscopy to confirm absence of residual solvents or byproducts .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?
Key methods include:
- Gas Chromatography (GC) : Quantifies purity (≥99% area%) and detects volatile impurities .
- IR Spectroscopy : Confirms functional groups (e.g., N–H absence due to methylation, C–N stretching at ~1450 cm⁻¹) .
- NMR : ¹H NMR (CDCl₃) shows characteristic pyrrole ring protons (δ 5.8–6.2 ppm) and methyl group resonance (δ 3.0 ppm) .
- Density and Refractive Index : Physical properties (density 0.91 g/cm³ at 20°C) cross-checked against literature .
Q. How does this compound’s reactivity differ from pyrrole in electrophilic substitution reactions?
Methylation deactivates the pyrrole ring, reducing nucleophilicity. Electrophilic substitution (e.g., halogenation) occurs preferentially at the β-position rather than α, as demonstrated by kinetic studies using N-haloimides. This contrasts with pyrrole, where α-substitution dominates. Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) to track proton transfer steps .
Advanced Research Questions
Q. How does this compound act as a promoter or inhibitor in catalytic hydrogenation over Pt/Rh surfaces?
In situ studies show this compound pre-adsorbs on Pt(111) and Rh(111), altering turnover rates for pyrrole hydrogenation. On Pt(111), 100 millitorr dosing increases pyrrolidine formation by 30% via electronic modification of surface sites, while Rh(111) shows deactivation due to steric blocking. Sum-frequency generation (SFG) spectroscopy identifies adsorbed intermediates (e.g., η²(C,C)-bound species) that mediate H₂ dissociation .
Table 1: Turnover Rates for Pyrrolidine Formation (3 Torr Pyrrole, 30 Torr H₂)
Catalyst | Rate (molecules/site/s) | Effect of this compound Pre-dosing |
---|---|---|
Pt(111) | 0.12 | +30% (Promotion) |
Rh(111) | 0.08 | -40% (Inhibition) |
Q. How can contradictory data on halogen effects in this compound reactions be resolved?
Studies using N-halosuccinimides (Cl, Br, I) reveal opposing halogen reactivity trends compared to N-halophthalimides. For example, halogenophilicity (I > Br > Cl) in succinimides contrasts with phthalimides due to differences in leaving group ability (pKa). Methodologies to reconcile this include:
- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., proton transfer vs. ion-pair formation) .
- Computational Modeling : B3LYP/3-21G* calculations correlate electrophilicity (ω) with experimental rates .
Q. What challenges arise in quantifying this compound’s role in secondary organic aerosol (SOA) formation?
Chamber studies show this compound’s NO₃-initiated oxidation produces weakly absorbing SOA (mass yield <5%). Challenges include:
- Low Volatility Products : Requires high-resolution aerosol mass spectrometry (HR-AMS) to detect trace organonitrates.
- Interference from Co-emitted VOCs : Multivariate analysis (e.g., PLS regression) isolates this compound contributions .
Q. How do steric and electronic effects of this compound influence frustrated Lewis pair (FLP) catalysis?
In FLP systems (e.g., B(C₆F₅)₃/PtBu₃), this compound undergoes C–H activation at the β-position. Kinetic studies (TOF up to 50 h⁻¹) reveal methyl groups enhance substrate rigidity, favoring pre-transition state orbital alignment. Contrasts with unsubstituted pyrrole, where multiple activation pathways complicate selectivity .
Q. Methodological Guidance
Q. What protocols ensure reproducibility in this compound-based catalytic studies?
- Surface Cleaning : Pt/Rh single crystals require sputtering (Ar⁺, 1 keV) and annealing (800°C in O₂) to remove carbonaceous deposits .
- In Situ Spectroscopy : SFG laser systems (532 nm + tunable IR) monitor surface species with 2 cm⁻¹ resolution .
- Control Experiments : Compare promoted vs. unpromoted catalysts and use butylamine as a deactivation control .
Q. How to design experiments analyzing this compound’s environmental persistence?
Properties
IUPAC Name |
1-methylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNLMTVIGZXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72945-66-5 | |
Record name | Poly(N-methylpyrrole) | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID3052648 | |
Record name | 1-Methylpyrrole | |
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Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Colorless liquid; [Hawley] Bright yellow liquid; [Ullmann] | |
Record name | N-Methylpyrrole | |
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Boiling Point |
The Guide in the Emergency Response Guidebook is for "Flammable liquid, n.o.s." 112-113 °C, 112.00 to 113.00 °C. @ 760.00 mm Hg | |
Record name | N-Methylpyrrole | |
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Flash Point |
16 °C | |
Record name | N-Methylpyrrole | |
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Vapor Pressure |
21.4 [mmHg] | |
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CAS No. |
96-54-8 | |
Record name | 1-Methylpyrrole | |
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Record name | 1H-Pyrrole, 1-methyl- | |
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Record name | 1-methylpyrrole | |
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Record name | 1-METHYLPYRROLE | |
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Record name | 1-Methylpyrrole | |
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Melting Point |
-57.00 °C. @ 760.00 mm Hg | |
Record name | 1-Methylpyrrole | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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